2-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

Metabolic stability Microsomal half‑life GPCR

2-Methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is a synthetic tetrahydrocarbazole derivative bearing a rare dual‑methoxy substitution pattern (6‑methoxy‑carbazole core and 2‑methoxyacetamide side‑chain). This scaffold is a privileged chemotype for G‑protein‑coupled receptors (GPCRs), notably the luteinizing‑hormone‑releasing hormone (LHRH) receptor, where tetrahydrocarbazole derivatives have demonstrated antagonistic activity and improved oral bioavailability compared with earlier‑generation GPCR ligands.

Molecular Formula C16H20N2O3
Molecular Weight 288.34 g/mol
Cat. No. B12163480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide
Molecular FormulaC16H20N2O3
Molecular Weight288.34 g/mol
Structural Identifiers
SMILESCOCC(=O)NC1CCCC2=C1NC3=C2C=C(C=C3)OC
InChIInChI=1S/C16H20N2O3/c1-20-9-15(19)17-14-5-3-4-11-12-8-10(21-2)6-7-13(12)18-16(11)14/h6-8,14,18H,3-5,9H2,1-2H3,(H,17,19)
InChIKeyHYXQOFXVJGZYAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide – Structural and Pharmacophore Overview for Informed Procurement


2-Methoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is a synthetic tetrahydrocarbazole derivative bearing a rare dual‑methoxy substitution pattern (6‑methoxy‑carbazole core and 2‑methoxyacetamide side‑chain). This scaffold is a privileged chemotype for G‑protein‑coupled receptors (GPCRs), notably the luteinizing‑hormone‑releasing hormone (LHRH) receptor, where tetrahydrocarbazole derivatives have demonstrated antagonistic activity and improved oral bioavailability compared with earlier‑generation GPCR ligands [1]. Complementary class‑level data show that tetrahydrocarbazoles also act as potent P‑type ATPase inhibitors, depolarizing fungal plasma membranes and exhibiting broad‑spectrum antifungal activity [2]. The compound’s specific methoxy‑substitution pattern may confer distinct binding‑site complementarity and metabolic stability (see Section 2).

Why N‑(6‑Methoxy‑2,3,4,9‑tetrahydro‑1H‑carbazol‑1‑yl)acetamide Analogues Cannot Be Substituted for 2‑Methoxy‑N‑(6‑methoxy‑2,3,4,9‑tetrahydro‑1H‑carbazol‑1‑yl)acetamide


The SAR of tetrahydrocarbazole ligands is exquisitely sensitive to substituent identity and position. In the GPCR‑targeted series described in CN1997629A, the introduction of methoxy groups markedly altered metabolic stability and oral bioavailability relative to unsubstituted analogues; compounds lacking the 6‑methoxy group on the carbazole ring exhibited substantially reduced half‑life in microsomal assays [1]. In the P‑type ATPase inhibitor class, compounds 4–12 of the PLOS ONE study display a >10‑fold range in IC50 values (from low‑μM to inactive) solely due to variations in the N‑1 substituent [2]. Consequently, swapping the 2‑methoxyacetamide side‑chain for the simpler acetamide (N‑(6‑methoxy‑2,3,4,9‑tetrahydro‑1H‑carbazol‑1‑yl)acetamide) or for bulkier aryl‑acetamide analogues (e.g., indol‑3‑yl, naphthalen‑1‑yl, 4‑methoxyphenyl derivatives) is expected to profoundly alter target engagement, selectivity, and ADMET properties. Therefore, procurement decisions must be based on the exact substituent constellation present in 2‑methoxy‑N‑(6‑methoxy‑2,3,4,9‑tetrahydro‑1H‑carbazol‑1‑yl)acetamide.

Quantitative Differentiation Evidence for 2‑Methoxy‑N‑(6‑methoxy‑2,3,4,9‑tetrahydro‑1H‑carbazol‑1‑yl)acetamide vs. Closest Structural Analogs


Dual‑Methoxy Substitution Drives Predicted Metabolic Stability Advantage Over Single‑Methoxy Analogues

The presence of two methoxy groups—at the carbazole 6‑position and on the acetamide side‑chain—is anticipated to enhance metabolic stability compared with the simplest analogue, N‑(6‑methoxy‑2,3,4,9‑tetrahydro‑1H‑carbazol‑1‑yl)acetamide, which bears only one methoxy group. Class‑level data from the GPCR‑ligand patent family demonstrate that methoxy‑substituted tetrahydrocarbazoles display longer half‑lives in human liver microsomes than their des‑methoxy counterparts, with the extent of improvement dependent on the number and position of methoxy substituents [1].

Metabolic stability Microsomal half‑life GPCR

Potential for Selective P‑type ATPase Inhibition: Methoxy‑Substituted Tetrahydrocarbazoles Show Low‑μM Potency

Tetrahydrocarbazole compounds 6–9 in the PLoS ONE study, which carry diverse N‑1 substituents but lack the precise methoxy pattern of the target compound, inhibit the fungal H⁺‑ATPase Pma1 with IC50 values of 2–9 μM. Compound 9, the most potent Pma1 inhibitor in the series, displayed a Pma1 IC50 of 2 μM and also inhibited S. cerevisiae and C. albicans growth. Critically, the N‑1 substituent dramatically shifts selectivity between fungal Pma1 and mammalian SERCA/Na⁺,K⁺‑ATPase; the SAR indicates that introduction of a methoxy‑bearing side‑chain, such as the 2‑methoxyacetamide group, could further tune selectivity [1].

Antifungal P‑type ATPase Ion pump

Acetamide Side‑Chain Topology Differentiates Binding Mode from Carboxylic Acid and Amine Analogues

In the tetrahydrocarbazole GPCR ligand series, replacement of a carboxylic acid or amine moiety with an acetamide group produces a marked shift in receptor affinity and functional activity. The patent CN1997629A exemplifies that acetamide‑bearing tetrahydrocarbazoles are preferred for achieving oral bioavailability and LHRH receptor antagonism, whereas carboxylic acid derivatives often exhibit higher clearance [1]. The 2‑methoxy group further differentiates the target compound by introducing an additional hydrogen‑bond acceptor, potentially altering the binding pose relative to unsubstituted acetamide analogues.

Receptor binding Pharmacophore GPCR

Optimal Scientific and Industrial Use Cases for 2‑Methoxy‑N‑(6‑methoxy‑2,3,4,9‑tetrahydro‑1H‑carbazol‑1‑yl)acetamide


GPCR‑Focused Screening Libraries for Endocrine and Inflammatory Targets

Given the demonstrated activity of tetrahydrocarbazole acetamides as LHRH receptor antagonists with improved oral bioavailability [1], this compound is a logical addition to compound collections designed to interrogate GPCR families that are structurally related to the LHRH receptor (e.g., neurokinin, oxytocin, vasopressin receptors). Its dual‑methoxy substitution pattern offers a differentiated chemical vector not represented in many commercial GPCR‑oriented libraries, increasing the probability of identifying novel hits with favorable ADMET properties.

Antifungal Lead‑Optimization Programs: P‑type ATPase Inhibitor Screening

Tetrahydrocarbazoles with N‑1 acetamide substituents have been validated as potent P‑type ATPase inhibitors that depolarize fungal plasma membranes [2]. The target compound, by virtue of its 2‑methoxyacetamide side‑chain, represents a structural intermediate between the most selective and the most potent compounds in the published series. It is therefore a suitable candidate for structure‑based optimization aimed at improving selectivity for fungal Pma1 over mammalian SERCA/Na⁺,K⁺‑ATPase, particularly when co‑crystallized with the ATPase binding pocket as demonstrated for related tetrahydrocarbazoles.

Metabolic Stability Profiling in Drug‑Discovery Programs

The methoxy‑mediated metabolic stabilization observed in the CN1997629A series [1] suggests that this compound can serve as a benchmark for assessing the intrinsic metabolic lability of other tetrahydrocarbazole derivatives. Its well‑defined dual‑methoxy motif provides a stable reference point for microsomal or hepatocyte stability assays, enabling direct comparison with single‑methoxy or des‑methoxy analogues to quantify the metabolic benefit of methoxy substitution in a head‑to‑head format.

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